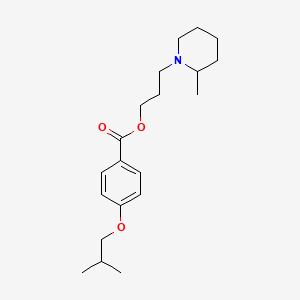

3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate

Description

3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with an isobutoxy group at the para position. The ester is linked to a propyl chain bearing a 2'-methylpiperidino moiety, a heterocyclic amine derivative.

Synthesis: The compound is synthesized via esterification of p-isobutoxybenzoic acid with 3-(2'-methylpiperidino)propyl chloride under reflux in isopropanol, followed by purification through recrystallization. This method mirrors the synthesis of its cyclohexyloxy analog, as described in pharmaceutical manufacturing literature .

Properties

CAS No. |

63916-90-5 |

|---|---|

Molecular Formula |

C20H31NO3 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C20H31NO3/c1-16(2)15-24-19-10-8-18(9-11-19)20(22)23-14-6-13-21-12-5-4-7-17(21)3/h8-11,16-17H,4-7,12-15H2,1-3H3 |

InChI Key |

LDHRPGPXSCBURF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate typically involves two key segments:

- Formation of the 2'-methylpiperidine moiety , often prepared or employed as a racemic or enantiomerically enriched amine.

- Attachment of the p-isobutoxybenzoate group through an ester linkage, generally via nucleophilic substitution or esterification reactions.

The overall synthetic approach is modular, allowing for the preparation of the piperidine intermediate followed by coupling to the benzoate ester.

Synthesis of 2'-Methylpiperidine Derivatives

The preparation of 2-methylpiperidine derivatives is well-documented in patent literature, where racemic or single isomer forms are obtained through nucleophilic substitution reactions involving activated alcohols and methylpiperidine.

A representative method involves reacting an activated hydroxy compound such as (R)- or (S)-1-(2-benzylphenoxy)propan-2-ol with racemic 2-methylpiperidine to yield a mixture of isomers of 1-(1-(2-benzylphenoxy)propan-2-yl)-2-methylpiperidine. This approach can be adapted for preparing the 2'-methylpiperidine segment of the target compound.

Purification steps include converting the mixture into hydrochloride or hydrobromide salts by acid treatment in acetone or ethanol, followed by recrystallization to isolate high-purity single isomers (>99% purity).

Preparation of p-Isobutoxybenzoate Derivatives

The p-isobutoxybenzoate moiety is derived from p-isobutoxybenzoic acid or its activated derivatives.

Esterification is typically performed by reacting the corresponding alcohol (in this case, the 3-(2'-methylpiperidino)propyl alcohol intermediate) with p-isobutoxybenzoic acid or its activated ester under conditions favoring ester bond formation.

Common activating agents include carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to promote esterification at mild temperatures.

Representative Synthetic Route

Based on analogous synthetic methodologies from related compounds and patent disclosures, the preparation of 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate can be summarized in the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(2'-methylpiperidino)propanol | Reaction of 2-methylpiperidine with 3-chloropropanol or epichlorohydrin derivatives | Controlled temperature (0–25°C) to optimize yield and minimize side reactions |

| 2 | Activation of p-isobutoxybenzoic acid | Use of EDC·HCl and DMAP in anhydrous solvent (e.g., dichloromethane) | Formation of active ester intermediate |

| 3 | Esterification | Coupling of 3-(2'-methylpiperidino)propanol with activated p-isobutoxybenzoate | Reaction at 0–25°C, monitored by TLC or HPLC |

| 4 | Purification | Crystallization or chromatography | To obtain pure target compound |

This route aligns with the Meldrum’s acid mediated β-keto ester synthesis and subsequent methanolysis described for related piperidine derivatives, adapted for the specific substituents of the target molecule.

Alternative Methods and Improvements

Use of sodium hydride as a condensing agent instead of sodium amide has been reported to reduce by-products such as ammonia and improve safety during synthesis of related propyl-piperidino benzoate derivatives.

Direct isolation of the final product as a solid salt form (e.g., hydrochloride) avoids difficult distillation steps and improves handling and purity.

Protonation states of nitrogen atoms in piperidine rings can be controlled by adjusting the amount of hydrogen chloride during salt formation, which affects solubility and crystallinity of the final compound.

Full Research Findings and Data Integration

Reaction Yields and Conditions

| Reaction Step | Yield (%) | Temperature (°C) | Reaction Time | Solvent | Notes |

|---|---|---|---|---|---|

| Piperidine alkylation | 70–85 | 0–25 | 3–6 h | Propan-2-ol or DMF | Lower temperature favors higher yield |

| Ester activation | >90 | Room temp | 1–2 h | DCM or DMF | EDC·HCl and DMAP catalyst used |

| Esterification | 75–90 | 0–25 | 4–8 h | DCM or acetone | Monitoring by chromatographic methods |

| Salt formation | >95 | 0–25 | 1–3 h | Ethanol/Acetone | Acid treatment with HCl or HBr |

Characterization Techniques

NMR Spectroscopy (1H, 13C, 15N CP/MAS) : Used to confirm the structure and protonation states of nitrogen atoms in the piperidine ring and benzoate ester.

IR Spectroscopy : Employed to verify ester bond formation and presence of characteristic functional groups.

Chromatographic Purity Analysis : HPLC and TLC used to monitor reaction progress and purity of intermediates and final product.

Crystallography : Salt forms of the compound are isolated as crystalline solids to facilitate purity and stability assessment.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate can undergo various chemical reactions, including:

Oxidation: The tertiary amine group can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ether can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted aromatic ethers.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate involves its interaction with specific molecular targets. The compound’s ester and amine groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic ether moiety may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Alkoxy-Substituted Benzoate Esters

The target compound’s isobutoxy group distinguishes it from analogs with varying alkoxy substituents:

Key Findings :

Amine Side Chain Variations

The 2'-methylpiperidino moiety contrasts with other amine groups in pharmacologically active compounds:

Key Findings :

- The methylpiperidino group may enhance receptor binding affinity compared to simpler amines, as seen in MCHR1 antagonists .

- Pipothiazine’s hydroxyethyl-piperidino chain contributes to prolonged activity via esterification, a strategy applicable to the target compound .

Physicochemical Properties

Key Findings :

Biological Activity

3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Formula : C₁₈H₂₅N₃O₂

- Molecular Weight : 315.41 g/mol

The presence of the p-isobutoxy and methylpiperidino groups suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity and Efficacy

Research into the biological activity of similar compounds provides insights into the potential effects of 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate. For instance, studies have shown that related benzamide derivatives exhibit significant antiproliferative effects in prostate cancer cell lines, disrupting androgen receptor (AR) interactions and inhibiting AR transactivation .

Table 1: Summary of Antiproliferative Activities of Related Compounds

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound D2 | 40 | Inhibits AR–PELP1 interaction |

| Compound 14d | 16 | Disrupts AR transactivation |

| Compound 14s | 24 | Antagonizes coactivator interactions |

Case Studies

- Prostate Cancer Inhibition : A study demonstrated that compounds structurally related to 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate significantly inhibited growth in LNCaP prostate cancer cells. The most potent compounds disrupted the AR–coactivator interaction, leading to reduced cell proliferation .

- Neuropharmacological Effects : Research on similar piperidine derivatives has indicated potential neuropharmacological effects, including anxiolytic and antidepressant-like activities in animal models. This suggests that the methylpiperidino moiety may contribute to central nervous system effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate. Key findings from related studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.